4-Chlorophenylamine-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

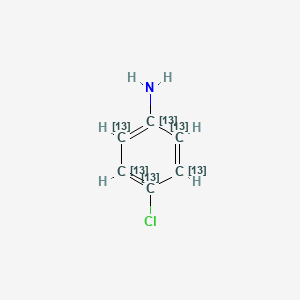

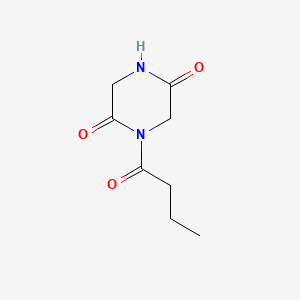

4-Chlorophenylamine-13C6, also known as p-Aminochlorobenzene-13C6, p-Chloroaniline-13C6, 4-Chloro-1-aminobenzene-13C6, 4-Chloroaniline-13C6, 4-Chlorobenzenamine-13C6, 4-Amino-1-chlorobenzene-13C6, 4-Aminochlorobenzene-13C6, 1-Amino-4-chlorobenzene-13C6, and NSC 36941-13C6 . It is a pale beige to pale brown solid .

Molecular Structure Analysis

The molecular formula of 4-Chlorophenylamine-13C6 is C6H6ClN . Its molecular weight is 133.53 . The structure includes a benzene ring with a chlorine atom and an amine group attached .Physical And Chemical Properties Analysis

4-Chlorophenylamine-13C6 is a pale beige to pale brown solid . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Environmental Remediation

Photocatalytic Decomposition of Chlorophenols

A study developed a magnetic nanocomposite (Fe3O4-Cr2O3) for the efficient photocatalytic decomposition of 4-chlorophenol in water, highlighting its potential for removing toxic non-biodegradable contaminants from aqueous environments (Singh et al., 2017).

Wastewater Treatment

Research on the effects of 4-chlorophenol wastewater treatment revealed significant insights into sludge acute toxicity, microbial diversity, and functional genes expression in activated sludge processes, providing a theoretical foundation for understanding sludge performance in industrial wastewater treatment (Zhao et al., 2018).

Chemical Sensing and Analysis

Photoelectrochemical Sensing

A sensitive photoelectrochemical sensor based on a BiPO4 nanocrystal/BiOCl nanosheet heterojunction was designed for detecting 4-chlorophenol. This development demonstrates the utility of such heterojunction materials in enhancing photoelectrochemical performance and offers a novel analytical method for monitoring chlorophenols in water (Yan et al., 2019).

Derivatization and GC–MS Analysis

A method involving stir bar sorptive extraction with in situ derivatization and thermal desorption–gas chromatography–mass spectrometry was described for determining chlorophenols in water and body fluids. This technique highlights the use of 13C-labeled chlorophenols (including 4-Chlorophenylamine-13C6) as surrogate standards, improving the accuracy, sensitivity, and selectivity of chlorophenols detection (Kawaguchi et al., 2005).

Molecular Studies and Material Science

- Molecular Docking and Antimicrobial Activity: A compound, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone (4-CPIPM), was characterized for its promising anti-Candida activity. The study involved comprehensive spectroscopic characterization and theoretical calculations, including molecular docking studies to explore ligand-protein interactions and antimicrobial potential (Jayasheela et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 4-Chlorophenylamine-13C6, also known as Chlorpheniramine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

4-Chlorophenylamine-13C6 acts as an antagonist to the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, which is a compound involved in local immune responses and acting as a neurotransmitter. The blocking of histamine leads to temporary relief of the negative symptoms brought on by histamine .

Pharmacokinetics

It is known that the bioavailability of chlorpheniramine, the non-isotopic form of the compound, ranges from 25% to 50% . It is metabolized in the liver and has an elimination half-life of 13.9–43.4 hours . These properties may impact the bioavailability and effectiveness of 4-Chlorophenylamine-13C6.

Result of Action

The primary result of 4-Chlorophenylamine-13C6’s action is the alleviation of symptoms associated with allergic reactions, such as rhinitis, urticaria, allergy, common cold, and asthma . By blocking the action of histamine, it reduces inflammation and other symptoms associated with these conditions.

Propriétés

IUPAC Name |

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNSCYSYFYORTR-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747342 |

Source

|

| Record name | 4-Chloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenylamine-13C6 | |

CAS RN |

89059-39-2 |

Source

|

| Record name | 4-Chloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)

![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)